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Sonedenoson

Cat. No.: B1682108
CAS No.: 131865-88-8
M. Wt: 421.8 g/mol
InChI Key: WUCQGGOGHZRELS-LSCFUAHRSA-N
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Description

Fundamental Roles of Adenosine (B11128) Receptors in Physiological Regulation

Adenosine receptors are ubiquitously expressed throughout the body, mediating a wide array of physiological processes essential for maintaining cellular and organ function. Their diverse roles underscore adenosine's importance as a homeostatic and cytoprotective molecule, particularly in response to metabolic stress researchgate.netersnet.org.

A₁ Adenosine Receptors (A₁ARs) A₁ARs are highly expressed in the central nervous system (CNS), heart, adipose tissue, and kidneys nih.govnih.gov. In the CNS, A₁ARs primarily mediate inhibitory effects, modulating neurotransmitter release (e.g., glutamate, dopamine (B1211576), acetylcholine) and neuronal excitability wikipedia.orgmdpi.comfrontiersin.org. This contributes to their roles in sleep promotion, sedation, anticonvulsant activity, and neuroprotection during ischemic events wikipedia.orgmdpi.comfrontiersin.orgpatsnap.com. In the cardiovascular system, A₁AR activation decreases heart rate, slows atrioventricular nodal conduction, and reduces myocardial contractility, offering cardioprotection during ischemia e-century.uspatsnap.comebi.ac.uk. They also influence renal function and inhibit lipolysis nih.govmdpi.com.

A₂A Adenosine Receptors (A₂AARs) A₂AARs are prominently found in the striatum of the brain (basal ganglia), immune cells, and vascular smooth muscle nih.govnih.gov. In the CNS, A₂AARs play a crucial role in modulating dopamine D₂ receptor function, impacting motor control and reward pathways mdpi.comfrontiersin.org. In the periphery, A₂AARs are key mediators of anti-inflammatory and immunosuppressive effects, particularly on immune cells like T cells, neutrophils, and macrophages, by increasing intracellular cAMP levels nih.govnih.govebi.ac.uknih.gov. They also mediate vasodilation, increasing blood flow, and are involved in angiogenesis ersnet.orgpatsnap.com.

A₂B Adenosine Receptors (A₂BARs) A₂BARs are more broadly distributed than A₂AARs, though generally expressed at lower levels, and require higher adenosine concentrations for activation (micromolar range) physiology.orgnih.gov. They are found in the gastrointestinal tract, lungs, mast cells, fibroblasts, and endothelial cells nih.govnih.gov. A₂BARs contribute to inflammatory responses, tissue repair, and angiogenesis, particularly under conditions of significant stress or inflammation where local adenosine levels are elevated nih.govnih.gov. Their roles include regulation of fluid secretion in the gut, bronchoconstriction in the lungs, and modulation of immune cell function nih.govnih.gov.

A₃ Adenosine Receptors (A₃ARs) A₃ARs are found in various tissues, including the brain, heart, lungs, liver, and immune cells, often with low expression in normal cells but overexpression in certain pathological conditions, such as cancer and inflammation nih.govpatsnap.com. A₃AR activation can mediate both pro-apoptotic and anti-apoptotic effects depending on the cell type and context nih.gov. They are implicated in anti-inflammatory and anti-ischemic responses, as well as in modulating cell growth and survival, making them relevant in conditions like rheumatoid arthritis, psoriasis, and certain cancers nih.govpatsnap.com.

The widespread distribution and diverse signaling pathways of adenosine receptors highlight their integral role in maintaining physiological balance and mediating adaptive responses to cellular stress across multiple organ systems.

Rationale for Therapeutic Modulation of Adenosine Receptors

The ubiquitous expression and multifaceted physiological roles of adenosine receptors make them highly attractive targets for therapeutic intervention across a broad spectrum of diseases wikipedia.orgersnet.orgpatsnap.comebi.ac.uk. The rationale for modulating ARs stems from adenosine's role as a potent local regulator and cytoprotective agent, particularly in pathophysiological states where endogenous adenosine levels are elevated researchgate.netwikipedia.orgmdpi.com.

Key reasons for therapeutic modulation include:

Cytoprotection and Tissue Repair : Adenosine acts as an endogenous "danger signal" and a cytoprotective modulator, increasing in concentration during hypoxia, ischemia, and inflammation researchgate.netphysiology.orgwikipedia.org. Activating specific ARs can enhance tissue protection, improve oxygen supply-to-demand ratio, and promote angiogenesis and anti-inflammatory responses, which are crucial for recovery from injury researchgate.netmdpi.comersnet.org.

Neurological Disorders : Given their significant roles in the CNS, ARs are promising targets for neurodegenerative diseases like Parkinson's disease, as well as neuropsychiatric disorders, epilepsy, and stroke wikipedia.orgmdpi.comfrontiersin.orgpatsnap.comebi.ac.uk. For instance, A₂AAR antagonists are explored to improve motor function in Parkinson's disease by modulating dopamine signaling mdpi.comebi.ac.uk.

Cardiovascular Diseases : ARs regulate heart rate, rhythm, and coronary blood flow ersnet.orgebi.ac.uk. Agonists of A₁ARs can offer cardioprotection, while A₂AAR agonists can induce coronary vasodilation, useful in cardiac stress imaging and treating various cardiovascular pathologies wikipedia.orgersnet.orgpatsnap.comebi.ac.uk.

Inflammatory and Immune Disorders : A₂AAR and A₃AR are particularly relevant in modulating immune cell activity and cytokine release nih.govnih.govpatsnap.comebi.ac.uk. Agonists of A₂AARs can suppress excessive inflammation and reperfusion injury, offering potential for conditions like rheumatoid arthritis and inflammatory bowel disease e-century.usebi.ac.uk. A₃AR agonists are also being investigated for anti-inflammatory effects patsnap.com.

Cancer : The adenosine pathway is increasingly recognized in the tumor microenvironment, where high adenosine levels can promote tumor growth and immunosuppression nih.govpatsnap.comebi.ac.uk. Modulating A₂AARs, for example, through antagonism, can potentially enhance anti-tumor immunity and improve the efficacy of immunotherapies ebi.ac.uk. A₃ARs are also considered promising targets for cancer therapy e-century.usnih.gov.

Respiratory Diseases : ARs influence airway smooth muscle tone and inflammatory processes in the lungs. While adenosine can induce bronchoconstriction in asthmatic patients, selective antagonists might be beneficial in conditions like asthma and COPD e-century.usnih.gov.

The development of selective agonists and antagonists for each AR subtype aims to harness these therapeutic potentials while minimizing off-target effects due to the widespread distribution of these receptors wikipedia.orge-century.uspatsnap.com. Allosteric modulators are also being explored as an alternative approach to selectively fine-tune receptor activity, potentially offering a more localized and context-dependent therapeutic effect wikipedia.orgpatsnap.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClN5O5 B1682108 Sonedenoson CAS No. 131865-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCQGGOGHZRELS-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157239
Record name Sonedenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131865-88-8
Record name Sonedenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131865888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonedenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sonedenoson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SONEDENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OT4KAG5JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Sonedenoson As an Adenosine A₂a Receptor Agonist

Historical Context of Sonedenoson (MRE-0094) Discovery and Development

This compound, chemically identified as 2-[2-(4-chlorophenyl)ethoxy]adenosine, was originally developed by New York University and subsequently licensed to Medco Research, which later became part of King Pharmaceuticals mdpi.compan.plncats.io. In the early 2000s, King Pharmaceuticals initiated its development as a novel topical drug, with a primary focus on promoting wound healing mdpi.compan.plncats.ioresearchgate.net.

The compound progressed into Phase II clinical trials for the treatment of chronic, neuropathic, diabetic foot ulcers pan.plncats.ioresearchgate.netnih.govnih.gov. While one Phase II trial was completed in 2006, its results were not made publicly available pan.pl. Another Phase II study was terminated due to challenges with participant enrollment and ultimately did not demonstrate the anticipated improvement over selected reference treatments for its clinical endpoints pan.plresearchgate.netnih.gov.

Despite the discontinuation of clinical trials for diabetic foot ulcers, preclinical research highlighted this compound's efficacy in animal models of poorly healing wounds researchgate.netfrontiersin.org. Its A₂A receptor-agonist effect in wound healing was found to be dependent on tissue plasminogen activator researchgate.netfrontiersin.org. Furthermore, studies indicated that treatment with MRE-0094 led to a more rapid rate of wound closure compared to recombinant human platelet-derived growth factor (Becaplermin gel), an agent commonly used for diabetic ulcers researchgate.netresearchgate.net. The activation of A₂A receptors by compounds like this compound is understood to induce angiogenesis by enhancing vascular tube formation and downregulating the secretion of the antiangiogenic matrix protein thrombospondin 1 (TSP1) by human microvascular endothelial cells researchgate.net. Beyond wound healing, this compound has also been noted for its anti-platelet and anti-inflammatory activities medchemexpress.commedchemexpress.com.

Adenosine (B11128) A₂A Receptor Selectivity and Binding Characteristics

This compound is characterized by its high selectivity for adenosine A₂A receptors. It exhibits a remarkable 39,000-fold selectivity for A₂ receptors over A₁ receptors mdpi.compan.plresearchgate.net. More specifically, it demonstrates a 20-fold selectivity for the A₂A subtype compared to A₂B and A₁ receptors researchgate.net.

Quantitative Receptor Binding Affinities (Kᵢ values) for Adenosine Receptor Subtypes

Quantitative receptor binding studies have established this compound's affinity for adenosine receptor subtypes. The inhibition constant (Kᵢ) for the human A₂A adenosine receptor subtype is reported as 490 nM mdpi.compan.plresearchgate.netmedchemexpress.commedchemexpress.comnih.gov. In contrast, its affinity for the human A₁ and A₂B receptor subtypes is significantly lower, with Kᵢ values reported as >10,000 nM for both nih.gov, underscoring its high selectivity for A₂A. Data for the A₃ receptor subtype was not determined nih.gov.

Table 1: Quantitative Receptor Binding Affinities (Kᵢ values) for this compound

Receptor SubtypeKᵢ (nM)SpeciesReference
A₂A490Human mdpi.compan.plresearchgate.netmedchemexpress.commedchemexpress.comnih.gov
A₁>10,000Human nih.gov
A₂B>10,000Human nih.gov
A₃NDHuman nih.gov

ND: Not Determined

Functional Agonist Potency (EC₅₀ values) in Cellular Assays

This compound's functional potency as an agonist has been evaluated in various cellular assays. In a cyclic AMP (cAMP) accumulation assay utilizing Chinese Hamster Ovary (CHO) cells engineered to express the A₂A receptor, the half maximal effective concentration (EC₅₀) for this compound was determined to be 117 nM mdpi.compan.pl. Furthermore, this compound demonstrated functional activity by downregulating TSP1 protein secretion in human microvascular endothelial cells in a dose-dependent manner, with an EC₅₀ of 0.23 µM (equivalent to 230 nM) ncats.ioresearchgate.net.

Table 2: Functional Agonist Potency (EC₅₀ values) for this compound in Cellular Assays

Assay TypeCell Line/SystemEC₅₀ (nM)Reference
cAMP AccumulationCHO cells expressing A₂A receptor117 mdpi.compan.pl
TSP1 Protein Secretion DownregulationHuman microvascular endothelial cells230 ncats.ioresearchgate.net

Structural Insights into this compound's Interaction with the A₂A Receptor

This compound is structurally classified as a 2-ethoxy substituted adenosine derivative researchgate.netnih.gov. The interaction of adenosine derivatives, including this compound, with the A₂A receptor binding pocket is crucial for their agonistic activity nih.gov. Molecular modeling and crystallographic studies of A₂A receptor agonists provide insights into these interactions.

The ribose moiety of adenosine and its derivatives forms key van der Waals interactions with specific residues within the A₂A receptor, such as V84, L85, T88, W246, and L249 frontiersin.org. A critical aspect of adenosine binding involves the formation of hydrogen bonds between the hydroxyl groups at the C2' and C3' positions of the ribose moiety and residues S277 and H278 of the receptor nih.govfrontiersin.org. These interactions are considered fundamental for the binding of adenosine-like agonists.

Automated agonist docking studies have been instrumental in predicting new stabilizing protein interactions for adenosine derivatives, which align with findings from previous mutagenesis studies nih.gov. The presence of a substitution at the 2-position of the adenosine purine (B94841) ring, such as the ethoxy group in this compound, is particularly significant for enhancing both the affinity and selectivity for the A₂A receptor subtype nih.gov. These structural insights contribute to understanding the molecular basis of this compound's selective agonism at the A₂A receptor.

Molecular and Cellular Mechanisms of Sonedenoson Action

Adenosine (B11128) A₂A Receptor Canonical and Non-Canonical Signaling Pathways

Activation of the adenosine A₂A receptor by an agonist like Sonedenoson triggers a cascade of intracellular signaling events, primarily through G-protein coupling.

A₂A receptors preferentially couple to Gαs proteins mdpi.com. The binding of this compound to the A₂A receptor initiates the activation of the Gs protein innoprot.com. This Gs protein, in turn, stimulates adenylate cyclase (AC), an enzyme responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) mdpi.cominnoprot.comfrontiersin.org. While A₂A receptors are primarily associated with Gs coupling, some GPCRs can exhibit G-protein-independent signaling or couple to multiple G proteins, although for A₂A, Gs is the canonical pathway for AC activation acs.orgmdpi.com.

The stimulation of adenylate cyclase by the activated Gs protein leads to a significant increase in intracellular cyclic AMP (cAMP) concentrations mdpi.cominnoprot.com. cAMP is a crucial second messenger that mediates a wide range of cellular responses. The elevated cAMP levels are central to the downstream effects of A₂A receptor activation mdpi.com.

Increased intracellular cAMP levels directly lead to the activation of Protein Kinase A (PKA) mdpi.comfrontiersin.org. PKA is a cAMP-dependent protein kinase. Once activated, the catalytic subunits of PKA can translocate into the nucleus frontiersin.org. In the nucleus, PKA phosphorylates various proteins, including the cAMP-response element binding protein (CREB) mdpi.comfrontiersin.orgrhinologyjournal.comsdbonline.org. Phosphorylation of CREB at serine 133 is a key event that leads to its activation and subsequent regulation of gene expression frontiersin.orgrhinologyjournal.comsdbonline.orgnih.gov. Activated CREB can then bind as a homodimer or heterodimer to conserved cAMP-response elements (CREs) in the promoter regions of target genes, thereby stimulating their transcription frontiersin.orgrhinologyjournal.com. This pathway is critical for mediating diverse cellular functions, including neuroprotection and the regulation of inflammatory responses mdpi.comfrontiersin.org.

Table 1: Key Molecular Events in A₂A Receptor Canonical Signaling

Signaling ComponentRole in this compound ActionOutcomeReferences
Adenosine A₂A ReceptorAgonist binding siteReceptor activation ebi.ac.ukpatsnap.com
Gs ProteinCouples to A₂A receptorActivates Adenylate Cyclase mdpi.cominnoprot.com
Adenylate CyclaseConverts ATP to cAMPIncreases intracellular cAMP mdpi.cominnoprot.comfrontiersin.org
Cyclic AMP (cAMP)Second messengerActivates Protein Kinase A (PKA) mdpi.comfrontiersin.org
Protein Kinase A (PKA)cAMP-dependent kinasePhosphorylates CREB mdpi.comfrontiersin.orgrhinologyjournal.comsdbonline.org
CREB PhosphorylationTranscriptional factor modificationRegulates gene expression mdpi.comfrontiersin.orgrhinologyjournal.comsdbonline.orgnih.gov

Regulation of Intracellular Cyclic AMP (cAMP) Levels

Immunomodulatory and Anti-inflammatory Effects

This compound, as an A₂A receptor agonist, exerts significant immunomodulatory and anti-inflammatory effects nih.govnih.gov. Adenosine signaling, particularly through the A₂A receptor, plays a vital role in modulating inflammation and immune responses nih.govinnoprot.com.

A₂A receptor activation by agonists like this compound has been shown to reduce the production of various pro-inflammatory cytokines and mediators nih.gov. This includes a decrease in the production of:

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine involved in systemic inflammation and various diseases nih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.net.

Interleukin-6 (IL-6): A cytokine that acts as both a pro-inflammatory and anti-inflammatory mediator, often elevated in inflammatory conditions nih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.gov.

Interleukin-8 (IL-8): A chemokine that primarily functions as a neutrophil chemoattractant, contributing to inflammatory cell recruitment nih.govnih.gov.

Macrophage Inflammatory Proteins (MIPs): Chemokines that attract and activate various immune cells. While not explicitly detailed for this compound, A₂A receptor activation generally modulates chemokine production nih.gov.

Leukotriene B₄ (LTB₄): A lipid mediator derived from arachidonic acid, known for its potent pro-inflammatory effects, including neutrophil chemotaxis and activation semanticscholar.org.

Platelet-Activating Factor (PAF): A phospholipid mediator involved in inflammation, platelet aggregation, and leukocyte activation semanticscholar.org.

Table 2: Attenuation of Pro-inflammatory Mediators by A₂A Receptor Activation

Pro-inflammatory MediatorEffect of A₂A Receptor ActivationReferences
TNF-αProduction reduced nih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.net
IL-6Production reduced nih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.gov
IL-8Production reduced (implied by general cytokine attenuation) nih.govnih.gov
LTB₄Production modulated (general lipid mediator attenuation) semanticscholar.org
PAFProduction modulated (general lipid mediator attenuation) semanticscholar.org

This compound's activation of A₂A receptors also contributes to the inhibition of leukocyte adhesion and activation, a critical step in the inflammatory process nih.govnih.gov. Leukocyte adhesion to the vascular endothelium and subsequent transmigration are hallmarks of inflammation nih.govnih.gov.

A₂A receptor activation has been shown to reduce ischemia-reperfusion-induced rolling, adhesion, and transmigration of various inflammatory cells, including neutrophils and lymphocytes nih.gov. This protective effect is achieved by limiting the recruitment and function of inflammatory cells in affected tissues nih.gov. Neutrophils and macrophages are key immune cells involved in inflammatory responses, and their adhesion to endothelial cells is mediated by inflammatory cytokines nih.govplos.org. By attenuating the production of these cytokines and directly influencing adhesion molecules, this compound helps to suppress the influx of these cells into inflamed sites nih.govnih.gov.

Table 3: Inhibition of Leukocyte Adhesion and Activation

Leukocyte TypeEffect of A₂A Receptor ActivationMechanism/OutcomeReferences
NeutrophilsReduced adhesion and transmigrationLimits inflammatory cell recruitment nih.govnih.govnih.govplos.orgfrontiersin.org
MacrophagesReduced adhesion and activationModulates inflammatory cell function nih.govplos.org
LymphocytesReduced adhesion and transmigrationLimits inflammatory cell recruitment nih.gov

Attenuation of Pro-inflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-6, IL-8, MIPs, LTB₄, PAF)

Mechanisms in Tissue Repair and Regeneration

This compound plays a crucial role in various aspects of tissue repair and regeneration, primarily through its agonistic activity on adenosine A2A receptors. This compound has demonstrated efficacy in accelerating wound healing processes in animal models researchgate.net.

Promotion of Granulation Tissue Formation and Extracellular Matrix Deposition

This compound actively promotes the formation of granulation tissue and the deposition of extracellular matrix (ECM), which are critical steps in wound healing. In in vitro studies, treatment with an A2A receptor agonist, such as this compound, stimulated fibroblast migration researchgate.net. Furthermore, in vivo studies in mice treated with the agonist showed an increase in both matrix and fibroblast infiltration into the wounds researchgate.net. Histological analyses revealed accelerated re-epithelialization and a notable increase in matrix deposition, fibroblast density, and vascularity within the granulation tissue of agonist-treated wounds as early as three days post-injury nih.gov.

The promotion of wound healing by A2A adenosine receptor activation, mediated by compounds like this compound, involves increasing collagen production and stimulating connective tissue growth factor (CTGF) production researchgate.net. This activation also leads to increased deposition of collagen type III (Col III) more significantly than collagen type I (Col I), contributing to scar formation and dermal fibrosis researchgate.net. Granulation tissue itself is characterized by the proliferation of fibroblasts, the formation of new thin-walled capillaries (angiogenesis), and a loose ECM uomustansiriyah.edu.iq. Fibroblasts are instrumental in forming the granulation tissue ECM, initially laying down type III collagen, which is subsequently replaced by the stronger type I collagen during the later stages of wound healing and scar formation nih.gov.

Enhancement of Angiogenesis and Revascularization

A key mechanism by which this compound facilitates tissue repair is through the enhancement of angiogenesis and revascularization. This compound achieves this by down-regulating the production of thrombospondin 1 (TSP1), an antiangiogenic matrix protein nih.govthoracickey.com. Studies have shown that the secretion of TSP1 protein was significantly down-regulated after treatment with the A2A agonist in a dose-dependent manner thoracickey.com.

Table 1: Effect of A2A Agonist on TSP1 Secretion

ParameterValueCitation
TSP1 Secretion Down-regulationDose-dependent thoracickey.com
EC50 (A2A Agonist)0.23 µM thoracickey.com

In studies involving healing wounds in wild-type mice, treatment with an A2A receptor agonist resulted in a significant increase in the number of blood vessels compared to untreated controls researchgate.net. The granular appearance characteristic of granulation tissue is largely attributed to the extensive neovascularization that occurs within it mdpi.com.

Role of Tissue Plasminogen Activator (tPA) in this compound-Mediated Wound Healing

The wound healing effects of this compound, as an A2A receptor agonist, have been found to be dependent on the activity of tissue plasminogen activator (tPA) researchgate.net. Activation of plasminogen, a process facilitated by tPA, is essential for the proteolytic degradation of extracellular matrices during tissue remodeling and is required for the normal repair of skin wounds nih.gov. While plasminogen can be converted into plasmin by both tPA and urokinase-type plasminogen activator (u-PA), tPA is primarily involved in fibrinolysis, whereas u-PA plays a role in wound healing and tissue formation mdpi.com. Furthermore, studies have indicated that agents that elevate cyclic AMP (cAMP) levels can increase the acute release of tPA in human umbilical endothelial cells nih.gov.

Effects on Platelet Function and Endothelial Interactions

Modulation of Platelet Aggregation and Activation

Specific research findings directly detailing the modulation of platelet aggregation and activation by this compound are not extensively available in the current literature. The primary focus of reported studies on this compound has been its role as an adenosine A2A receptor agonist in the context of wound healing and tissue regeneration.

Preclinical Research and Experimental Investigations of Sonedenoson

In Vitro Studies on Sonedenoson's Biological Activities

In vitro research has provided foundational insights into this compound's mechanisms of action at a cellular level, demonstrating its effects on receptor activation, signal transduction, platelet function, and endothelial cell responses.

Cell-Based Assays for Receptor Activation and Signal Transduction

This compound functions as a selective agonist for the adenosine (B11128) A2A receptor. guidetopharmacology.orgguidetoimmunopharmacology.orgwikipedia.orgguidetomalariapharmacology.orguni.lunih.gov Adenosine A2A receptors are known to stimulate the production of cyclic AMP (cAMP) by coupling to Gs or Go proteins, thereby initiating downstream signaling pathways. guidetopharmacology.org Early cell-based assays evaluating this compound's impact on human platelets reported an EC50 of 0.083 ± 0.005 µM for the stimulation of adenylate cyclase. guidetopharmacology.org

Cell-based assays are crucial tools in drug discovery, allowing for the measurement of various parameters in living or fixed cells, including receptor activation and functional gene expression. guidetopharmacology.org These assays can monitor receptor-mediated cellular signaling by directly quantifying secondary messengers like cAMP or intracellular calcium, or by assessing transcriptional activation through reporter genes. guidetopharmacology.orgfishersci.caidrblab.cn The adenosine A2A receptor is widely expressed across numerous cell types integral to wound healing, such as macrophages, fibroblasts, and microvascular endothelial cells, making it a relevant target for therapeutic intervention. nih.govneobioscience.com

Table 1: this compound's Receptor Activation and Signal Transduction Data

ParameterValueCell Type/MethodReference
Ki (A2A receptor)490 nMSelective activator guidetoimmunopharmacology.org
EC50 (Adenylate Cyclase)0.083 ± 0.005 µMStimulation in human platelets guidetopharmacology.org

Assessment of Anti-platelet Properties in Human Platelets

This compound has demonstrated significant anti-platelet properties. guidetoimmunopharmacology.org Initial studies revealed an IC50 of 0.82 µM (95% confidence interval: 0.6–1.1) for the inhibition of human platelet aggregation, as measured by turbidimetry. guidetopharmacology.org The adenosine A2A receptor plays a critical role on blood platelets, mediating adenosine-dependent inhibition of platelet aggregation. nih.gov

Table 2: this compound's Anti-platelet Activity in Human Platelets

ParameterValueMethod/StimulusReference
IC50 (Human Platelet Aggregation)0.82 µM (CI95% 0.6–1.1)Turbidimetry guidetopharmacology.org
EC50 (Adenylate Cyclase Stimulation)0.083 ± 0.005 µMHuman platelets guidetopharmacology.org
Effect on P-selectin surface expressionReducedThromboxane A2 or ADP-stimulated platelets nih.govgoogle.com
Effect on Calcium mobilizationInhibitionInternal stores and external influx nih.gov
Effect on cAMP formationIncreasedCytosol concentration nih.gov

Studies on Endothelial Cell Responses and Gene Expression

The adenosine A2A receptor is expressed on microvascular endothelial cells (ECs), which are crucial components of the vascular system. nih.govneobioscience.com Activation of A2AR has been reported to accelerate wound healing, partly by influencing ECs and promoting angiogenesis. neobioscience.com In vitro studies have demonstrated that adenosine and A2A agonists can foster angiogenesis by inhibiting the secretion of thrombospondin-1, an anti-angiogenic factor, from endothelial cells. wikipedia.org

Research indicates that adenosine, acting through A2AR, stimulates angiogenesis in various types of endothelial cells, including pulmonary, vascular, retinal, umbilical vein, and lymphatic ECs, as well as human EA.hy926 ECs. neobioscience.com Endothelial cells respond to injury by altering the expression of genes whose products are vital for matrix remodeling, coagulation, fibrinolysis, and interactions with immune cells, as well as for angiogenesis. Furthermore, endothelial cells exhibit immediate electrochemical activities and gene expression changes in response to defined flow stimuli. idrblab.net Exposure of human aortic endothelial cells (HAECs) to pro-inflammatory cytokines leads to signal-specific modifications in their enhancer landscapes and coordinated binding of transcription factors, which contribute to the unique identity of ECs and their specific responses to pro-inflammatory stimuli. fishersci.be

In Vivo Animal Models of Disease

In vivo studies using animal models have further elucidated the therapeutic potential of this compound, particularly in the context of impaired wound healing and inflammation.

Efficacy in Models of Impaired Wound Healing (e.g., Diabetic Animals)

This compound is currently under evaluation as a potential new topical therapy for chronic, neuropathic diabetic foot ulcers. wikipedia.orgguidetomalariapharmacology.orguni.lunih.govneobioscience.com Impaired wound healing is a significant and serious complication associated with diabetes, often stemming from factors such as hyperglycemia, persistent chronic inflammation, and vascular insufficiency. Animal models, including streptozotocin-induced diabetic rats and leptin-deficient mice (e.g., ob/ob or db/db strains), are commonly employed to replicate and study the complexities of diabetic wound healing. uni.lu

Topical application of adenosine A2A receptor agonists, including this compound, has been shown to accelerate the healing of dermal wounds in both healthy animals and in streptozotocin-induced diabetic rats with compromised wound healing. wikipedia.org Histological analyses of agonist-treated wounds have revealed faster re-epithelialization, increased matrix deposition, enhanced fibroblast density, and greater vascularity within the granulation tissue as early as three days post-injury. wikipedia.org Specifically, the adenosine A2A agonist CGS-21680 significantly improved the rate of wound healing in both non-diabetic and diabetic rats, with the healing rate in treated diabetic rats being comparable to or even surpassing that observed in untreated normal rats. uni.lu

Evaluation of Anti-inflammatory Effects in Specific Organ Systems

Beyond its wound healing properties, this compound also exhibits significant anti-inflammatory activities. guidetoimmunopharmacology.org Adenosine A2A receptor agonists, including this compound, are recognized for their anti-inflammatory effects. guidetomalariapharmacology.org

Activation of the adenosine A2A receptor has been demonstrated to protect various organs from ischemia-reperfusion injury by effectively deactivating the associated inflammatory response. This protective mechanism involves several key actions: it reduces the rolling, adhesion, and transmigration of various inflammatory cells, such as natural killer T (NKT) cells, lymphocytes, and neutrophils. Additionally, A2A receptor stimulation limits the production of inflammatory cytokines and chemokines, decreases superoxide (B77818) release, and suppresses interferon-gamma (IFN-γ) secretion by activated immune cells. Protective anti-inflammatory effects mediated by A2A receptor activation have also been observed in animal models of colitis, where they lead to a reduction in inflammatory-cell infiltration and cytokine production. These findings underscore the broad therapeutic potential of this compound and other A2AR agonists in mitigating inflammatory processes across different organ systems.

Clinical Development and Therapeutic Landscape

Rationale for Clinical Exploration in Chronic Conditions

The exploration of Sonedenoson in chronic conditions like diabetic foot ulcers (DFUs) was driven by its mechanism of action as an adenosine (B11128) A2A-receptor agonist. Adenosine A2A receptors are known to play a role in various physiological processes, including modulating inflammation and increasing blood supply, which are critical factors in wound healing. handwiki.org Chronic wounds, such as DFUs, are characterized by impaired healing processes often linked to issues like poor circulation, persistent inflammation, and nerve damage. researchgate.nethandwiki.org Preclinical studies demonstrated that this compound was effective in treating poorly healing wounds in animal models, suggesting its potential to promote wound closure. handwiki.org This preclinical efficacy provided the rationale for its clinical development in targeted chronic conditions.

Clinical Trial Profile of this compound (MRE-0094)

This compound (MRE-0094) advanced to Phase 2 clinical trials for the treatment of diabetic foot ulcers. uni.lu The compound was originally developed by New York University and subsequently licensed to Medco Research (King Pharmaceuticals), which was later acquired by Pfizer. uni.lu

Phase 2 Studies for Diabetic Foot Ulcers: Design and Objectives

Two Phase 2 clinical trials for this compound in diabetic foot ulcers are listed: NCT00318214, which was terminated, and NCT00312364, which was completed. The primary objective of these studies was to assess the safety and efficacy of MRE-0094 in treating chronic, neuropathic, diabetic foot ulcers. One of the Phase 2 trials involved the administration of this compound as a topical gel. handwiki.org

Clinical Outcomes and Efficacy Assessment in Targeted Indications

In preclinical animal models, the application of this compound (MRE-0094) demonstrated accelerated wound closure. Specifically, doses of 1 µ g/wound and 10 µ g/wound achieved 50% wound closure significantly faster than control applications. uni.lu

Table 1: Time to 50% Wound Closure in Animal Models

Treatment (Dose)Time to 50% Wound Closure (Days)
This compound (1 µ g/wound )1.9 uni.lu
This compound (10 µ g/wound )1.9 uni.lu
Control4 uni.lu
CGS-21680 (1 µ g/wound )3.5
CGS-21680 (5 µ g/wound )3.2
Becaplermin gel7.2

Factors Influencing Discontinuation of Clinical Development

The clinical development of this compound (MRE-0094) was discontinued. uni.luhandwiki.org This decision was made after the compound had reached Phase 2 clinical trials for chronic diabetic neuropathic foot ulcers. uni.lu

Enrollment Challenges in Specific Clinical Trials

Specific information detailing enrollment challenges in clinical trials solely pertaining to this compound was not identified in the available search results. General challenges in clinical trial enrollment are recognized as significant hurdles, with over 80% of clinical trials in the United States failing to achieve targeted patient enrollment, and 30% of participants discontinuing their involvement scirp.org. Globally, approximately 55% of clinical trials are terminated due to low recruitment, with an average enrollment success rate of 40% for Phase III and IV trials scirp.org. These challenges can lead to delays, early termination of trials, or an inability to draw conclusive findings due to insufficient data appliedclinicaltrialsonline.com. Factors contributing to these difficulties can include patient lack of awareness, concerns about being assigned to a placebo group, non-compliance with study protocol due to time commitments, and issues related to transportation or conflicting schedules scirp.orgappliedclinicaltrialsonline.com.

Repurposing and Emerging Therapeutic Applications

This compound's molecular properties suggest potential for repurposing in various therapeutic areas, including cardiovascular diagnostics and antiviral treatments.

This compound is recognized as an adenosine A2A receptor agonist handwiki.org. Adenosine A2A receptor agonists are a class of pharmacologic stressors used in myocardial perfusion imaging (MPI) to induce coronary vasodilation and assess blood flow to the heart muscle nih.govnih.govopenaccessjournals.com. MPI is a non-invasive technique utilized for diagnosing coronary artery disease (CAD) and assessing risk in patients, particularly those with exercise limitations nih.govnih.gov. By enhancing myocardial blood flow, these agents enable the detection of perfusion defects in the myocardium nih.gov. While other A2A selective adenosine agonists like Regadenoson have been approved for stress MPI openaccessjournals.com, this compound's classification as an A2A receptor agonist indicates its potential consideration for similar applications in myocardial perfusion studies handwiki.orgbiosynth.com.

This compound has been identified as a potential inhibitor of the SARS-CoV-2 nonstructural protein 16 (nsp16) 2'-O-methyltransferase (nsp16 2'-O-MTase) tandfonline.comresearchgate.netchemrxiv.orgnih.gov. Nsp16 is an S-adenosyl methionine (SAM)-dependent 2'-O-methyltransferase that plays a crucial role in viral replication and in preventing the host innate immune system from recognizing the viral RNA tandfonline.comchemrxiv.orgnih.gov. Inhibition of nsp16 2'-O-MTase activity is considered a promising strategy to restrain viral replication and enable the host immune system to recognize viral RNA nih.gov.

Virtual screening and molecular dynamics simulations have been employed to identify clinically investigated and approved drugs that could act as inhibitors against SARS-CoV-2 nsp16 2'-O-MTase tandfonline.comchemrxiv.orgnih.gov. This compound was among the top candidates identified in these studies tandfonline.comresearchgate.netchemrxiv.orgnih.gov. Structural analysis indicates that this compound forms hydrogen bonds with specific key residues within the nsp16 enzyme, including N43, K46, D75, D99, D130, and K170 chemrxiv.org. It also engages in hydrophobic interactions with L100 and M131 chemrxiv.org. Notably, this compound, along with Hesperidin, forms hydrogen bonds with three critical residues of the KDKE motif (K46, D130, and K170), which are essential for nsp16 methyltransferase function researchgate.netchemrxiv.org. These findings suggest this compound's potential for repurposing as an antiviral agent, particularly against SARS-CoV-2, by targeting this crucial viral enzyme tandfonline.comchemrxiv.orgnih.gov.

Table 1: Key Interactions of this compound with SARS-CoV-2 nsp16

Interaction TypeResidues Involved (SARS-CoV-2 nsp16)Reference
Hydrogen BondsN43, K46, D75, D99, D130, K170 chemrxiv.org
Hydrophobic InteractionsL100, M131 chemrxiv.org
KDKE Motif (Hydrogen Bonds)K46, D130, K170 chemrxiv.org

Chemical Synthesis and Structure Activity Relationship Sar of Adenosine A₂a Receptor Agonists

General Principles of Adenosine (B11128) Analog Design for A₂A Receptor Selectivity

The design of adenosine analogs for selective A₂A receptor agonism hinges on understanding the structural features that confer affinity and selectivity across the four adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). Adenosine receptors are G protein-coupled receptors (GPCRs), and their ligand binding pockets exhibit subtle differences that can be exploited through chemical modifications.

Key positions for modification on the adenosine core include the N⁶, C2, and ribose (C5') moieties.

N⁶-position: Modifications at this position often influence selectivity. While N⁶-cycloalkyl substitutions typically increase selectivity for A₁AR, the presence of an N⁶-benzyl or substituted benzyl (B1604629) group can enhance A₃AR selectivity. For A₂AR agonists, N⁶ modifications are also crucial for preventing rapid degradation by adenosine deaminase.

C2-position: Substitutions at the C2 position are particularly important for achieving A₂A receptor selectivity. Bulky groups, especially (thio)ethers, secondary amines, and alkynes, at this position often lead to potent and selective A₂AR agonists. These groups can interact with specific extracellular regions of the A₂AR binding site.

Ribose moiety (C5'-position): The ribose sugar is critical for agonistic activity, typically binding in a hydrophilic region of the receptor. Modifications at the 5'-position, such as the 5'-N-alkyluronamide group found in NECA (Adenosine-5'-(N-ethylcarboxamide)), tend to maintain or enhance A₂A receptor selectivity and can influence the compound's metabolic stability.

Specific Structural Modifications of Sonedenoson and Related Analogs

This compound's structure exemplifies strategic modifications aimed at achieving A₂A receptor agonism. As an adenosine derivative, it retains the fundamental purine (B94841) core and ribose sugar, but incorporates specific changes that are characteristic of selective A₂AR agonists.

Chemical Derivations of Adenosine Core

This compound features a 6-amino group on its purine core, characteristic of adenosine. The most notable modification in this compound, contributing to its A₂A agonistic profile, is the presence of a 2-(4-chlorophenethoxy) group at the C2 position of the adenine (B156593) ring. This ethoxy-substituted phenyl group at C2 is a common strategy in A₂AR agonist design, as C2 substitutions with (thio)ethers have been shown to confer A₂A selectivity. The chloro-substitution on the phenyl ring further influences its electronic and hydrophobic properties, potentially enhancing receptor interactions.

The ribose moiety in this compound retains the 5'-hydroxymethyl group, unlike some other A₂AR agonists like NECA which feature a 5'-N-ethylcarboxamido group. Despite this, this compound achieves high A₂A selectivity. The (2R,3R,4S,5R) stereochemistry of the ribose is crucial for maintaining the correct orientation and interactions within the receptor binding site, consistent with the natural D-ribose configuration found in adenosine.

Development of Non-Adenosine A₂A Receptor Agonists

While this compound is an adenosine analog, the field of A₂A receptor ligand design also explores non-adenosine scaffolds to overcome limitations such as metabolic instability or lack of oral bioavailability often associated with nucleosides. Non-adenosine A₂A receptor agonists typically feature purine or pyrimidine (B1678525) scaffolds that mimic the key pharmacophoric interactions of adenosine. For instance, some non-nucleosidic agonists, like BAY-60-6583, incorporate a carboxamide function to mimic the interactions typically provided by the ribose moiety of adenosine. These non-adenosine structures aim to replicate the essential hydrogen bonding and hydrophobic interactions within the A₂A receptor binding site without directly using the adenosine backbone.

SAR Studies on A₂A Receptor Affinity, Selectivity, and Agonistic Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical modifications influence a compound's interaction with its target receptor. For this compound, its structural features contribute to its potent and selective A₂A receptor agonism.

This compound has been reported to be approximately 39,000-fold more selective for the adenosine A₂A receptor than for the A₁ receptor, with a reported Kᵢ value of 490 nM for the A₂A subtype. This high selectivity is primarily attributed to the 2-(4-chlorophenethoxy) substitution. This bulky group at the C2 position of the purine ring is known to favor binding to the A₂A receptor, which possesses a larger and more accommodating binding pocket compared to the A₁ receptor.

The agonistic activity of this compound stems from its ability to induce a conformational change in the A₂A receptor, leading to G protein coupling and subsequent intracellular signaling (e.g., increased cAMP production). The intact ribose sugar, despite lacking the 5'-N-ethylcarboxamido modification found in some other agonists, plays a crucial role in establishing key hydrogen bonding interactions within the hydrophilic region of the A₂A receptor's binding site, particularly with residues like His278 and Ser277 in helix 7. The 6-amino group of the purine also participates in polar interactions with residues such as Asn253 and Glu169.

The combination of the purine core, the specific C2 substitution, and the ribose moiety allows this compound to fit into the A₂A receptor's binding pocket in an orientation conducive to activation. The lipophilic nature of the chlorophenethoxy group at C2 likely contributes to favorable hydrophobic interactions within the binding site, further stabilizing the agonist-receptor complex.

While specific quantitative SAR data for this compound's modifications are not extensively detailed in public literature, its design aligns with established principles for A₂A agonists. For comparison, other A₂A agonists like Regadenoson and UK-432,097 (which also have bulky C2 or N6 substituents and modified ribose structures) demonstrate how these modifications can lead to high affinity and selectivity.

The following table illustrates hypothetical SAR data for this compound and related A₂A agonists, demonstrating how structural changes can impact receptor affinity and selectivity.

CompoundC2 SubstitutionN6 Substitution5' ModificationA₂A Kᵢ (nM)A₁ Kᵢ (nM)Selectivity (A₁/A₂A)
AdenosineHH-CH₂OH~1000~5000.5
This compound 2-(4-chlorophenethoxy)H-CH₂OH490>10,000>20.4
NECAHH-CONHCH₂CH₃~200~1000.5
RegadenosonPyrazole-4-carboxamideH-CH₂OH1095>16,460>15.0
UK-432,097Complex (carboxamide)2,2-diphenylethyl-CONHEt~0.2-1>100>100

Note: The Kᵢ values are illustrative and compiled from various sources, and may vary depending on assay conditions and species. Selectivity is calculated as A₁ Kᵢ / A₂A Kᵢ.

Computational Chemistry Approaches in A₂A Receptor Ligand Design

Computational chemistry plays a pivotal role in the rational design and discovery of novel A₂A receptor ligands, including agonists like this compound. These approaches leverage the increasing availability of high-resolution receptor structures and advanced algorithms to predict ligand-receptor interactions.

Virtual Screening and Molecular Docking for Novel Scaffolds

Virtual screening and molecular docking are widely employed techniques in the initial stages of drug discovery to identify potential A₂A receptor ligands from large chemical libraries.

Molecular Docking: This technique predicts the preferred binding orientation (pose) of a ligand within the receptor's binding site and estimates the binding affinity. For the A₂A receptor, docking studies utilize its crystal structures, which are available in both inactive and agonist-bound conformations. The agonist-bound structures are particularly valuable for designing new agonists, as they represent the active state of the receptor.

Docking calculations for A₂A receptor ligands often reveal key interactions such as hydrogen bonding with conserved residues (e.g., Asn253, Glu169, His278, Ser277) and hydrophobic interactions, including π–π stacking, particularly between the purine ring of the ligand and aromatic residues like Phe168 in the receptor.

While specific docking studies on this compound itself are not widely published, its structure (purine core, ribose, and C2 phenethoxy group) would be analyzed for complementarity with the A₂A receptor's known binding pockets, which accommodate the ribose in a hydrophilic region and the adenine/C2 substituents in more hydrophobic areas.

Virtual Screening: By docking millions of compounds against the A₂A receptor structure, virtual screening can rapidly identify compounds with predicted high affinity. This process significantly narrows down the number of compounds that need to be synthesized and experimentally tested, making the drug discovery process more efficient.

Molecular Dynamics (MD) Simulations: Beyond static docking, MD simulations provide insights into the dynamic behavior of the ligand-receptor complex. These simulations can reveal the stability of binding poses, conformational changes in the receptor upon ligand binding, and the detailed molecular interactions over time. For A₂A receptor agonists, MD simulations can confirm that the ligand maintains crucial interactions necessary for receptor activation and G-protein coupling.

The integration of these computational approaches with experimental SAR data allows for a more rational and efficient design of novel A₂A receptor agonists, guiding the optimization of compounds like this compound by understanding their precise interactions at the molecular level.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over a period, providing insights into the dynamic behavior of proteins and their interactions with ligands plos.org. For G-protein coupled receptors (GPCRs), such as the adenosine A₂A receptor, MD simulations are instrumental in understanding conformational changes, ligand binding kinetics, and the molecular mechanisms underlying agonist or antagonist activity mdpi.complos.org. These simulations can reveal crucial details about the stability of ligand-receptor complexes, the identification of key residues involved in binding, and the pathways of ligand association and dissociation mdpi.complos.org.

While this compound has been identified as an A₂A receptor agonist researchgate.nethandwiki.org, and molecular dynamics simulations are a recognized method for elucidating the interactions of ligands with the A₂A receptor mdpi.complos.org, specific detailed research findings or data tables derived from MD simulations focusing solely on this compound's direct interactions with the A₂A receptor were not found in the available scientific literature. Research involving this compound and molecular dynamics simulations has been reported in other contexts, such as its evaluation as a potential inhibitor for SARS-CoV-2 nsp16 2'-O-methyltransferase, where MD simulations were employed to analyze its dynamic behavior within drug-protein complexes researchgate.net. However, comprehensive studies detailing the molecular dynamics of this compound's specific binding and activation mechanisms with the adenosine A₂A receptor were not identified.

Therefore, at present, detailed computational data, including specific structural parameters or dynamic behaviors of this compound in complex with the A₂A receptor derived from molecular dynamics simulations, are not available to be presented in this section.

Future Directions and Research Perspectives

Advancements in Targeted Adenosine (B11128) Receptor Agonist Development

Future advancements in targeted adenosine receptor agonist development are primarily directed towards enhancing receptor subtype selectivity and minimizing off-target effects. A key strategy involves the development of more selective ligands to maximize therapeutic benefits while mitigating adverse side effects nih.gove-century.usnih.gov. Researchers are exploring novel approaches such as partial agonists, positive allosteric modulators (PAMs), and biased agonists to circumvent limitations associated with orthosteric ligands, including cardiac side effects and receptor desensitization mdpi.comfrontiersin.orgnih.gov. Allosteric modulators, in particular, hold promise as they can modulate endogenous agonist activity, potentially exerting negligible effects on healthy tissues where adenosine levels are typically low, while being more active in pathological tissues where adenosine concentrations are elevated frontiersin.org. The design of biased and Gα-selective agonists also represents a notable advancement, offering new tools and drug candidates with improved specificity and reduced adverse effects nih.gov.

Strategies for Overcoming Challenges in Clinical Translation for A₂A Receptor Agonists

Clinical translation of A₂A receptor agonists faces several challenges, including achieving high receptor subtype selectivity, managing potential systemic side effects, and addressing issues like limited central nervous system (CNS) penetration and rapid metabolism nih.gove-century.usnih.govpatsnap.com. To overcome these hurdles, innovative strategies are being pursued. These include advanced chemical modifications and novel formulation techniques aimed at improving pharmacokinetic profiles and tissue-specific delivery patsnap.com. Precision medicine approaches, which consider individual patient responses, genetic backgrounds, disease subtypes, and immune statuses, are crucial for developing personalized treatment plans that can significantly enhance effectiveness and reduce adverse reactions patsnap.comspandidos-publications.com. Furthermore, the development of prodrug strategies, such as phosphorylated prodrugs that are activated by ecto-5′-nucleotidase (CD73)-mediated dephosphorylation, offers a pathway for more localized and controlled A₂A receptor activation patsnap.com. Understanding and addressing the complex interplay between different AR subtypes, which can sometimes exhibit antagonistic effects, is also vital for successful clinical translation nih.gov.

Expanding the Therapeutic Scope of A₂A Receptor Agonists in Diverse Pathologies

The therapeutic scope of A₂A receptor agonists is expanding beyond their established uses, with ongoing research exploring their potential in a variety of pathologies. In cardiovascular medicine, beyond their use in myocardial perfusion imaging (e.g., Regadenoson), A₂A receptor agonists are being investigated for treating ischemic heart diseases and for long-term cardioprotection patsnap.commdpi.com. For inflammatory conditions, A₂A receptor agonists like ATL-146e show promise in experimental models for restoring immune balance and enhancing tissue repair in diseases such as inflammatory bowel disease (IBD), rheumatoid arthritis, and inflammatory skin disorders e-century.usnih.govfrontiersin.orgnih.govresearchgate.net. While A₂A receptor antagonists are primarily explored in Parkinson's disease, A₂A receptor agonists may also offer neuroprotective effects in certain contexts e-century.usnih.govmdpi.comnih.govmdpi.comnih.gov. In autoimmune diseases like systemic lupus erythematosus (SLE), A₂A receptor agonists are being studied for their potential to inhibit T cell activation and autoantibody production e-century.usnih.govnih.gov. Furthermore, A₂A receptor agonists are being considered for their role in modulating the tumor microenvironment, where they can inhibit the activity of immune cells researchgate.netfrontiersin.org. Other areas of investigation include bone regeneration and healing, management of sleep apnea, and various eye diseases such as glaucoma, diabetic retinopathy, and age-related macular degeneration nih.govnih.govspandidos-publications.commdpi.comresearchgate.net.

Novel Methodologies and Technologies in Adenosinergic Research

The field of adenosinergic research is benefiting from the integration of novel methodologies and technologies that enable a deeper understanding of AR function and drug interactions. Advanced structural biology techniques, combined with sophisticated computer-aided drug design, are facilitating the rational design of more effective and safer AR ligands researchgate.net. The development of label-free cellular assays, such as those utilizing xCELLigence technology, offers increased physiological relevance by allowing real-time recording of integrated receptor-mediated responses on whole cells without the need for labels universiteitleiden.nl. This enhances the translatability of in vitro findings to in vivo effects universiteitleiden.nl. Affinity-based probes are emerging as valuable tools for studying target expression profiles, drug-target engagement, identifying off-targets, and visualizing targets in complex biological systems, including primary human immune cells universiteitleiden.nl. Furthermore, gene-editing technologies like CRISPR/Cas9 are being employed to investigate the intricate roles of ARs in various diseases, such as cancer, and to dissect the compensatory mechanisms within the adenosinergic system mdpi.com. The exploration of binding kinetics for adenosinergic targets is also gaining prominence, providing a more comprehensive understanding of drug mechanisms of action at a molecular level and improving the prediction of in vivo outcomes from in vitro experiments universiteitleiden.nl.

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s therapeutic window?

  • Methodological Answer : Train neural networks on PK/PD datasets to predict efficacy-toxicity trade-offs. Validate models using leave-one-out cross-validation (LOOCV). Feature selection algorithms (e.g., LASSO regression) can prioritize critical variables (e.g., clearance rate, receptor occupancy) .

Tables for Methodological Comparison

Experimental Challenge Recommended Approach Key References
Dose-response variabilityHill equation modeling with bootstrap CI
Off-target identificationChemoproteomics + CRISPR-Cas9 screens
Translational gap resolutionPDX models + multi-omics integration
Meta-analysis of conflicting dataPRISMA-guided random-effects models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.